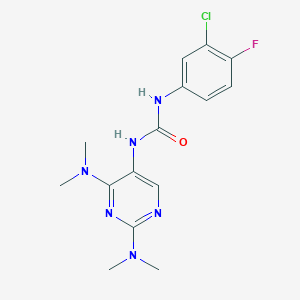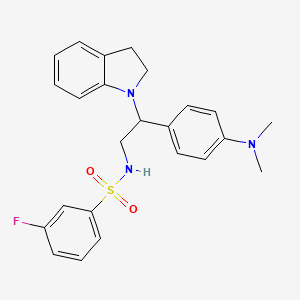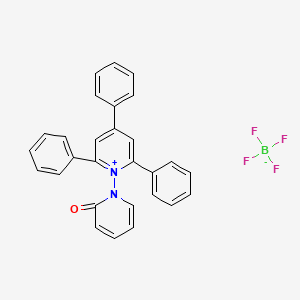
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate, commonly known as TPP+, is a positively charged molecule that has been extensively studied for its biochemical and physiological effects. It is a potent fluorescent probe that is widely used in the field of biochemistry and molecular biology.
作用機序
TPP+ is a positively charged molecule that can accumulate in negatively charged membranes and organelles. It can also bind to proteins and DNA due to its planar structure. The fluorescence of TPP+ is dependent on the membrane potential and can be used to monitor changes in membrane potential. TPP+ can also be used to monitor the activity of enzymes that are involved in the transport of ions across membranes.
Biochemical and Physiological Effects:
TPP+ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the mitochondrial respiratory chain, leading to a decrease in ATP production. TPP+ has also been shown to induce apoptosis in cancer cells. Additionally, TPP+ has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of TPP+ is its ability to selectively accumulate in negatively charged membranes and organelles. This property makes it an excellent tool for studying membrane potential and ion transport. Additionally, TPP+ is relatively easy to synthesize and can be used in a variety of experimental settings.
One limitation of TPP+ is its potential toxicity. High concentrations of TPP+ can lead to mitochondrial dysfunction and cell death. Additionally, the fluorescence of TPP+ is sensitive to changes in pH and can be affected by the presence of other molecules in the cell.
将来の方向性
There are many potential future directions for research involving TPP+. One area of research could be to develop new derivatives of TPP+ that have improved fluorescence properties or are less toxic. Another area of research could be to study the binding of TPP+ to specific proteins and DNA sequences. Additionally, TPP+ could be used in the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, TPP+ is a unique molecule that has many potential applications in scientific research. It is a potent fluorescent probe that can be used to study a variety of biological processes. While there are limitations to its use, TPP+ has many advantages that make it a valuable tool for researchers. With continued research, TPP+ has the potential to lead to new discoveries in the field of biochemistry and molecular biology.
合成法
The synthesis of TPP+ involves the reaction of pyridine with benzaldehyde and acetophenone in the presence of a strong acid catalyst. The resulting product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt of TPP+. The synthesis of TPP+ is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
TPP+ has been extensively used in scientific research due to its unique fluorescence properties. It is commonly used as a fluorescent probe to study biological processes such as membrane potential, ion transport, and enzyme activity. TPP+ can also be used to study the binding of drugs to proteins and DNA. Additionally, TPP+ has been used as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
1-(2,4,6-triphenylpyridin-1-ium-1-yl)pyridin-2-one;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N2O.BF4/c31-28-18-10-11-19-29(28)30-26(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-27(30)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEGUHNQFPKGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N4C=CC=CC4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide](/img/structure/B2459015.png)

![1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2459018.png)

![Cyclopent-3-en-1-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2459020.png)
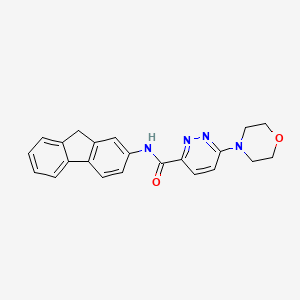
![5-[(4-Methoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2459026.png)

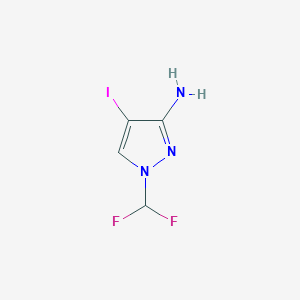
![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2459031.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2459032.png)

